Unii-xty7lcb7MW

Descripción general

Descripción

Unii-xty7lcb7MW is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and physiology. In

Aplicaciones Científicas De Investigación

UAV Remote Sensing for Crop Phenotyping

Unmanned Aerial Vehicle Remote Sensing for Field-Based Crop Phenotyping

UAVs equipped with different sensors have become crucial in agricultural research, offering a non-destructive, fast, and high-throughput method to acquire phenotypic information crucial for enhancing crop yields. This approach provides theoretical and technical support to improve applications of UAVs in crop phenotyping, highlighting the flexibility, convenience, and high spatial resolution advantages of UAV-based systems (Yang et al., 2017).

Ethical Considerations in HIV Cure Research

Ethical Considerations for HIV Cure-Related Research at the End of Life

This research outlines the ethical challenges in involving terminally ill persons living with HIV in cure-related studies, emphasizing the need for ethical research practices that respect autonomy, avoid exploitation, and ensure a favorable benefits/risks balance (Dubé et al., 2018).

CFD in Ventilation Research

CFD and Ventilation Research

The application of computational fluid dynamics (CFD) has grown significantly in studying ventilation and indoor air quality. This review addresses the challenges of CFD, including turbulence modeling and the need for verification and validation, emphasizing the complementary role of CFD alongside experimental methods in ventilation research (Li & Nielsen, 2011).

NIH Undiagnosed Diseases Program

The National Institutes of Health Undiagnosed Diseases Program (UDP)

The NIH UDP aims to diagnose new and extremely rare conditions, expanding the phenotypes of known disorders. It demonstrates the importance of comprehensive phenotyping and genomic analysis in diagnosing complex phenotypes and contributing to scientific and societal knowledge (Tifft & Adams, 2014).

Mecanismo De Acción

Unii-xty7lcb7MW, also known as Brexucabtagene autoleucel , is a fascinating compound with a unique mechanism of action. This article will delve into the various aspects of its action, from its primary targets to its pharmacokinetics and the influence of environmental factors.

Target of Action

Brexucabtagene autoleucel is a modified autologous chimeric antigen receptor (CAR) T cell therapy . Its primary target is the CD19 antigen, a protein expressed on the surface of B cells . By targeting CD19, this therapy can specifically identify and eliminate B cells, including malignant B cells in conditions like mantle cell lymphoma .

Mode of Action

The compound employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19 on B cells. Once bound, the co-stimulatory domains trigger the CAR T cells to proliferate, produce cytokines, and kill the target cells .

Biochemical Pathways

The activation of CAR T cells initiates a cascade of biochemical events. These include the release of various cytokines that recruit additional immune cells to the site of action, enhancing the immune response against the malignant cells . The exact biochemical pathways involved in this process are complex and subject to ongoing research.

Pharmacokinetics

The pharmacokinetics of CAR T cell therapies like Brexucabtagene autoleucel are quite different from traditional drugs. Once administered, the CAR T cells proliferate in the body, migrate to the sites of disease, and persist there to exert their therapeutic effects

Result of Action

The result of Brexucabtagene autoleucel’s action is the targeted destruction of malignant B cells. This leads to a reduction in tumor burden and potentially a complete remission in patients with conditions like mantle cell lymphoma . The therapy has shown significant promise in clinical trials, leading to its approval for use in certain patient populations .

Action Environment

The efficacy and stability of CAR T cell therapies can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors within the tumor microenvironment, such as the presence of inhibitory molecules or a lack of essential nutrients, can also impact the function and survival of the CAR T cells .

Propiedades

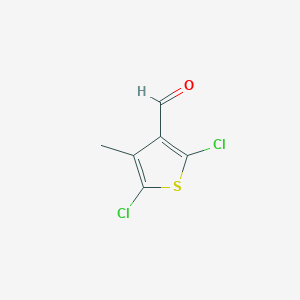

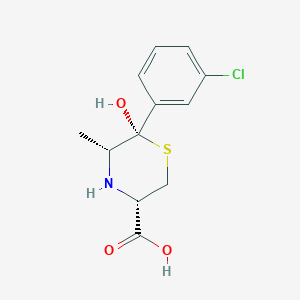

IUPAC Name |

(3S,5R,6R)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16)/t7-,10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKIHEHYUSKICU-XXFPWJFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](SC[C@@H](N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133460-43-0 | |

| Record name | 3-Thiomorpholinecarboxylic acid, 6-(3-chlorophenyl)-6-hydroxy-5-methyl-, (3S,5R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133460430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-THIOMORPHOLINECARBOXYLIC ACID, 6-(3-CHLOROPHENYL)-6-HYDROXY-5-METHYL-, (3S,5R,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTY7LCB7MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

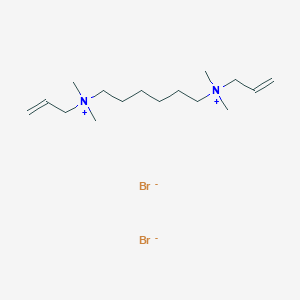

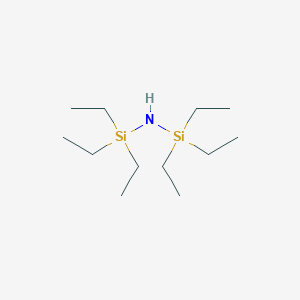

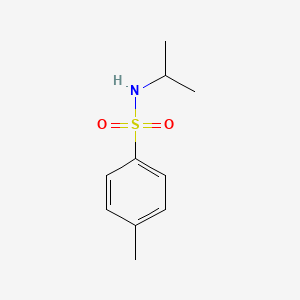

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

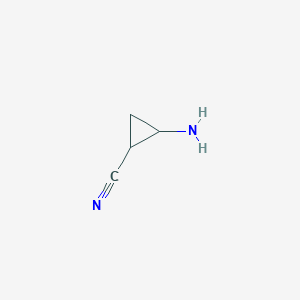

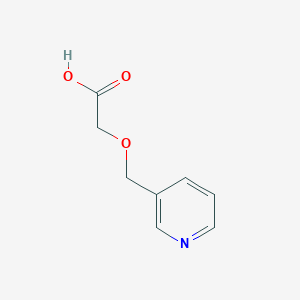

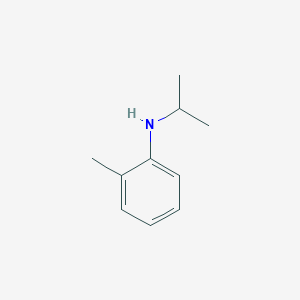

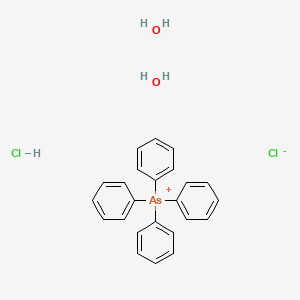

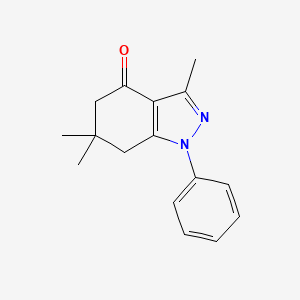

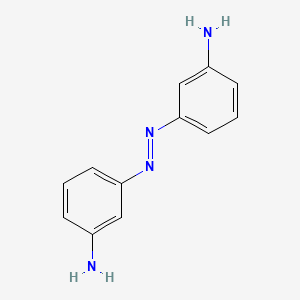

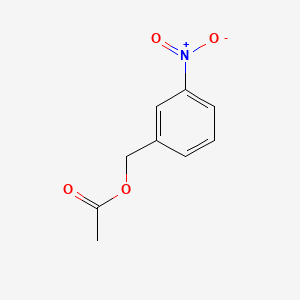

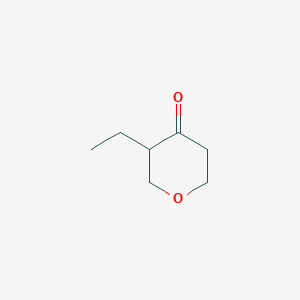

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.